Cas no 3565-26-2 (5-Nitroso-quinolin-8-ol)
5-Nitroso-quinolin-8-ol Chemical and Physical Properties
Names and Identifiers
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- 8-Quinolinol,5-nitroso-
- 5-nitrosoquinolin-8-ol
- 5-Nitroso-8-hydroxyquinoline
- 5-Nitroso-8-quinolinol
- NSC 3852
- 5-Nitroso-8-cinnolinol
- 5-Nitroso-8-hydroxy-chinolin
- 5-Nitroso-chinolin-8-ol
- 5-Nitrosooxine
- 5-Nitroso-oxine
- 5-nitroso-quinolin-8-ol
- 8-Hydroxy-5-nitrosoquinoline
- 8-QUINOLINOL,5-NITROSO
- Hydron III
- NCGC00161886-02
- SB67467
- C9H6N2O2
- D94646
- NSC3852
- HB1392
- SMR000369353
- CHEMBL1479316
- Z56922102
- CHEBI:191001
- HMS3678P11
- MFCD00041862
- BDBM68169
- RMH-79
- cid_19103
- FT-0750936
- NCGC00161886-01
- 3565-26-2
- P302KW5VDN
- WLN: T66 BNJ GNO JQ
- NS00029895
- (5Z)-5,8-quinolinedione 5-oxime
- 5-?Nitroso-?quinolin-?8-?ol
- HMS3269O05
- MLS000775787
- NCIMech_000145
- EINECS 222-650-6
- 5-21-11-00262 (Beilstein Handbook Reference)
- EN300-03092
- DTXSID5063079
- HMS2768N15
- CCG-35355
- (5Z)-5-hydroxyimino-quinolin-8-one
- 8-QUINOLINOL, 5-NITROSO-
- SCHEMBL105461
- NSC-3852
- UNII-P302KW5VDN
- AKOS001053136
- N0270
- BRN 0135353
- HMS3414P13
- 5-(hydroxyimino)quinolin-8-one
- NCI60_003678
- 5-Nitroso-8-quinolinol; 5-Nitroso-8-hydroxyquinoline; 5-Nitrosooxine; Hydron III; NSC 3852; 8-Hydroxy-5-nitrosoquinoline
- quinoline, 8-hydroxy-5-nitroso-
- STL582177
- ALBB-023716
- 5-Nitroso-quinolin-8-ol
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- MDL: MFCD00041862
- Inchi: 1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H
- InChI Key: RZWRYPGAUIOOMK-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C2=CC=CN=C21)N=O
Computed Properties
- Exact Mass: 174.04300
- Monoisotopic Mass: 174.042927
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 62.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.40
- Melting Point: 235 ºC
- Boiling Point: 305.12°C (rough estimate)
- Flash Point: 197.7°C
- Refractive Index: 1.5651 (estimate)
- PSA: 62.55000
- LogP: 2.33830
- Solubility: Not determined
5-Nitroso-quinolin-8-ol Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H242-H302+H312+H332
- Warning Statement: P210-P220-P234-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P403+P235-P420-P501
- Hazard Category Code: 5-40-20/21/22
- Safety Instruction: S36/37
- RTECS:VC8237000
-
Hazardous Material Identification:
- Risk Phrases:R5
5-Nitroso-quinolin-8-ol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitroso-quinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136164-100g |
5-Nitroso-quinolin-8-ol |
3565-26-2 | ≥95.0% | 100g |
¥2574.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136164-5g |
5-Nitroso-quinolin-8-ol |
3565-26-2 | ≥95.0% | 5g |
¥226.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136164-25g |
5-Nitroso-quinolin-8-ol |
3565-26-2 | ≥95.0% | 25g |
¥767.90 | 2023-09-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD105079-1g |
5-Nitrosoquinolin-8-ol |
3565-26-2 | 98% | 1g |
¥112.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD105079-5g |
5-Nitrosoquinolin-8-ol |
3565-26-2 | 98% | 5g |
¥217.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD105079-25g |
5-Nitrosoquinolin-8-ol |
3565-26-2 | 98% | 25g |
¥596.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD105079-100g |
5-Nitrosoquinolin-8-ol |
3565-26-2 | 98% | 100g |
¥2232.0 | 2022-03-01 | |
| Chemenu | CM367275-25g |
5-Nitroso-8-hydroxyquinoline |
3565-26-2 | CM367275 | 25g |
$121 | 2022-06-11 | |
| Chemenu | CM367275-100g |
5-Nitroso-8-hydroxyquinoline |
3565-26-2 | CM367275 | 100g |
$450 | 2022-06-11 | |
| abcr | AB496892-1 g |
5-Nitroso-8-hydroxyquinoline, 95%; . |
3565-26-2 | 95% | 1g |
€85.10 | 2023-01-04 |
5-Nitroso-quinolin-8-ol Suppliers
5-Nitroso-quinolin-8-ol Related Literature
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Shridhar Bhat,Joong Sup Shim,Feiran Zhang,Curtis Robert Chong,Jun O. Liu Org. Biomol. Chem. 2012 10 2979
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H. M. Irving,R. J. P. Williams Analyst 1952 77 813
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H. Irving,H. S. Rossotti Analyst 1955 80 245
Additional information on 5-Nitroso-quinolin-8-ol
Introduction to 5-Nitroso-quinolin-8-ol (CAS No. 3565-26-2)
5-Nitroso-quinolin-8-ol, with the chemical identifier CAS No. 3565-26-2, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline derivatives family, which is well-known for its diverse biological activities and potential therapeutic applications. The nitroso group and the hydroxyl substituent in its molecular structure contribute to its unique chemical properties and reactivity, making it a subject of extensive research in academic and industrial settings.
The molecular structure of 5-Nitroso-quinolin-8-ol consists of a quinoline core with a nitroso functional group attached to the fifth position and a hydroxyl group at the eighth position. This arrangement imparts specific electronic and steric characteristics to the molecule, influencing its interactions with biological targets. The presence of both electron-withdrawing and electron-donating groups makes it a versatile scaffold for designing novel pharmacophores.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 5-Nitroso-quinolin-8-ol has emerged as a promising candidate due to its ability to modulate various biological pathways. Specifically, studies have highlighted its potential in inhibiting certain enzymes and receptors that are implicated in diseases such as cancer and neurodegenerative disorders.
One of the most compelling aspects of 5-Nitroso-quinolin-8-ol is its role as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological profiles. For instance, modifications of the nitroso group or the hydroxyl group have led to derivatives with improved solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery process for 5-Nitroso-quinolin-8-ol derivatives. These tools allow scientists to predict the binding affinity of the compound to various biological targets, thereby facilitating the rational design of new drugs. Additionally, high-throughput screening techniques have been employed to identify lead compounds that can be optimized for therapeutic efficacy.
The pharmacological activity of 5-Nitroso-quinolin-8-ol has been particularly explored in the context of cancer therapy. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. Moreover, its interaction with DNA has been investigated, revealing potential mechanisms for its antineoplastic effects.
Another area of interest is the antimicrobial properties of 5-Nitroso-quinolin-8-ol. Research has shown that it can exhibit potent activity against a range of bacteria, fungi, and parasites. This makes it a valuable candidate for developing new antimicrobial agents, especially in light of the growing threat of antibiotic-resistant pathogens.
The synthesis of 5-Nitroso-quinolin-8-ol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nitrosation followed by functional group transformations such as hydroxylation or alkylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials.
In conclusion, 5-Nitroso-quinolin-8-ol (CAS No. 3565-26-2) represents a significant advancement in medicinal chemistry due to its versatile biological activities and synthetic accessibility. Its role as a precursor for novel therapeutics underscores its importance in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.
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